molecular formula C11H11NO2 B12949546 5-Methoxy-2-(3-oxopropyl)-benzonitrile

5-Methoxy-2-(3-oxopropyl)-benzonitrile

Cat. No.: B12949546
M. Wt: 189.21 g/mol
InChI Key: VRIKOBUASLFUJY-UHFFFAOYSA-N
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Description

Benzonitrile, 5-methoxy-2-(3-oxopropyl)- is an organic compound with the chemical formula C11H11NO2. It is a derivative of benzonitrile, featuring a methoxy group at the 5-position and a 3-oxopropyl group at the 2-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 5-methoxy-2-(3-oxopropyl)- typically involves the reaction of 5-methoxybenzonitrile with a suitable 3-oxopropylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of Benzonitrile, 5-methoxy-2-(3-oxopropyl)- may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 5-methoxy-2-(3-oxopropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Benzonitrile, 5-methoxy-2-(3-oxopropyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Benzonitrile, 5-methoxy-2-(3-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, lacking the methoxy and oxopropyl groups.

    5-Methoxybenzonitrile: Similar structure but without the 3-oxopropyl group.

    2-(3-Oxopropyl)benzonitrile: Lacks the methoxy group at the 5-position.

Uniqueness

Benzonitrile, 5-methoxy-2-(3-oxopropyl)- is unique due to the presence of both the methoxy and 3-oxopropyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

5-methoxy-2-(3-oxopropyl)benzonitrile

InChI

InChI=1S/C11H11NO2/c1-14-11-5-4-9(3-2-6-13)10(7-11)8-12/h4-7H,2-3H2,1H3

InChI Key

VRIKOBUASLFUJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CCC=O)C#N

Origin of Product

United States

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